2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid
Overview
Description
“2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1190391-79-7 . It has a molecular weight of 183.23 . The IUPAC name for this compound is 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a brown solid . The storage temperature for this compound is 0-5 degrees Celsius .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of arylidene derivatives, including the 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid, were synthesized and characterized using various techniques like NMR, IR, and mass spectroscopy. The compounds showcased promising antimicrobial and antifungal activities, with certain derivatives exhibiting strong antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus. This suggests the potential of these derivatives in drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Design Mimics of Protein Secondary Structures
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) are recognized as constrained heterocyclic γ-amino acids built around a thiazole ring. They are valuable as mimics of protein secondary structures such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs has been reported, demonstrating the potential of these compounds in the design of protein structure mimics (Mathieu et al., 2015).
Development of New Building Blocks in Drug Discovery
The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, highlighting the versatility of these compounds as building blocks in drug discovery. The study elaborates on the methods used to prepare these compounds and the possibility of substituting at various positions on the molecule, emphasizing their potential application in ligand design for target-specific drug discovery (Durcik et al., 2020).
Investigation of Crystal Structures
Research has been conducted on the crystal structure of compounds involving thiazole carboxylic acid, such as febuxostat-acetic acid. The study provides insights into the molecular alignment and interactions within the crystal, such as hydrogen bonding and π–π stacking. This information is crucial for understanding the physical properties of the compound and its potential applications in material science and pharmaceuticals (Wu, Hu, Gu, & Tang, 2015).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-4-9-7-5(8(10)11)2-3-6(7)12-4/h5H,2-3H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQNZVLBRIKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728267 | |
Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190391-79-7 | |
Record name | 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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